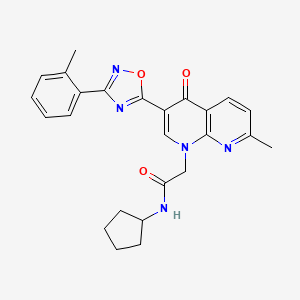

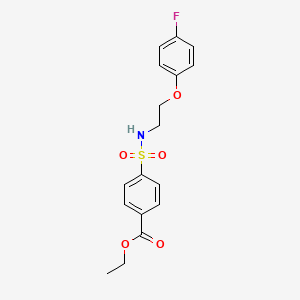

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to our compound of interest typically involves multi-step reactions starting from specific intermediates like 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These intermediates undergo reactions with aryl-1,3,4-oxadiazole thione or benzo[d]imidazole-2-thiols to form the desired products. The process is characterized by its efficiency in producing compounds with significant antibacterial activity, elucidated through various spectroscopic methods including IR, NMR, and mass spectrometry (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol, reveals intricate hydrogen bonding and chain motifs within their crystalline structures. These studies, typically utilizing X-ray crystallography, show how molecular interactions influence the stability and properties of these compounds (Asiri, Khan, Tan, & Ng, 2010).

Chemical Reactions and Properties

Chemical reactions involving naphthyridine and oxadiazole derivatives often include cyclization processes to form various heterocyclic structures. These reactions are promoted under specific conditions, such as the presence of t-BuOK in room temperature conditions, leading to the formation of compounds with potential biological activities. The versatility in chemical reactions allows for the synthesis of a wide range of derivatives, showcasing the chemical reactivity of these frameworks (Nandini, Asthana, Gupta, Singh, & M. Singh, 2014).

Scientific Research Applications

Computational and Pharmacological Evaluation Research into 1,3,4-oxadiazole and pyrazole derivatives, which share structural features with the compound , has explored their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit binding and moderate inhibitory effects across various assays, highlighting their pharmacological potential (Faheem, 2018).

Antibacterial Agents The synthesis of derivatives related to the specified compound has shown significant antibacterial activity. This research points to the potential use of such compounds in developing new antibacterial agents (Ramalingam et al., 2019).

Anti-HIV and Antiviral Activities Substituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-HIV activity, demonstrating moderate to high antiviral activity. This suggests the potential of these compounds in antiviral therapies (El‐Sayed et al., 2009).

Anticancer Evaluation Further research into 1,3,4-oxadiazole and naphthyridine derivatives has evaluated their anticancer properties, suggesting the utility of these compounds in cancer treatment protocols. Specific derivatives have shown activity against breast cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).

Inflammation and Analgesic Effects The anti-inflammatory and analgesic effects of substituted 1,3,4-oxadiazoles have been documented, revealing their potential in managing pain and inflammation (Nargund et al., 1994).

properties

IUPAC Name |

N-cyclopentyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3/c1-15-7-3-6-10-18(15)23-28-25(33-29-23)20-13-30(14-21(31)27-17-8-4-5-9-17)24-19(22(20)32)12-11-16(2)26-24/h3,6-7,10-13,17H,4-5,8-9,14H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDYESKBVBZQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C4=NC(=NO4)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(7-methyl-4-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)

![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2498057.png)

![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)

![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)

![Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2498067.png)

![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)

![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)